2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H8ClFN2O and its molecular weight is 202.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system.
Mode of Action
2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon activation by LPS, TLR4 triggers a cascade of intracellular signaling events, leading to the production of proinflammatory cytokines. TAK-242 suppresses this process, resulting in a decrease in the production of cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 .
Pharmacokinetics
The compound’s ability to inhibit tlr4 signaling at nanomolar concentrations suggests that it may have good bioavailability and potency .
Result of Action
The inhibition of TLR4 signaling by 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide leads to a decrease in the production of proinflammatory cytokines . This can help to reduce inflammation and may be beneficial in the treatment of diseases where inflammation plays a key role .
Properties
CAS No. |
306937-33-7 |
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Molecular Formula |
C8H8ClFN2O |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI Key |
ZRXMHYFYQBAPGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Cl)CC(=NO)N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.